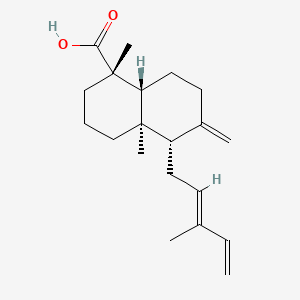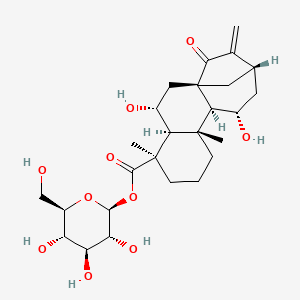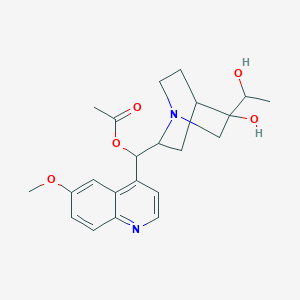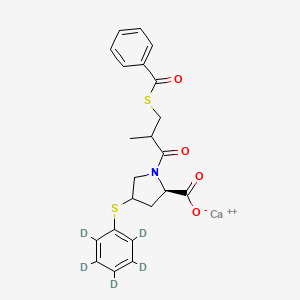
ω-3 Arachidonic Acid Quant-PAK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The w-3 arachidonic acid Quant-PAK has been designed for the convenient, precise quantification of w-3 arachidonic acid by GC- or LC-MS. It includes a 50 µg vial of w-3 arachidonic acid-d8 and a precisely weighed vial of unlabeled ω-3 arachidonic acid, with the precise weight (2-4 mg) indicated on the vial. This unlabeled ω-3 arachidonic acid can be used to quantify the ω-3 arachidonic acid-d8 standard by constructing a standard curve of peak intensity ratios (deuterated versus unlabeled).
Scientific Research Applications
Role in Skin Health
- ω-3 and ω-6 polyunsaturated fatty acids (PUFAs), including arachidonic acid, are crucial for skin health. They serve as structural elements of cell membranes, influencing their properties, and act as precursors to eicosanoids, which are local hormones affecting cellular regulation. In skin, they can induce pro-inflammatory or anti-inflammatory reactions (Moser, 2002).
Metabolic Disorder Treatments
- Arachidonic acid-derived bioactive lipids show potential in treating metabolic disorders. Studies highlight their anti-inflammatory effects and direct impacts on various cell types, suggesting importance in managing conditions like diabetes, non-alcoholic fatty liver disease, and atherosclerosis (Duan et al., 2021).
Industrial Production and Genetic Modification
- Arachidonic acid production through fermentation and genetic modification has been explored, with Mortierella alpina identified as an effective strain for industrial production. Advances in culture medium optimization and genetic modification techniques are enhancing ARA production (Zhang et al., 2021).
Neuroprotective Effects
- ω-3 polyunsaturated fatty acids, including arachidonic acid, demonstrate neuroprotective effects. In a rat model of anterior ischemic optic neuropathy, ω-3 PUFA administration showed improved retinal ganglion cell survival and reduced inflammation, highlighting potential therapeutic applications for neurodegenerative diseases (Georgiou et al., 2017).
Enhanced Production via Biotechnology
- Biotechnological advances in oleaginous fungi have made them promising microbial sources for large-scale arachidonic acid production. This is significant for its role in cardiovascular health and neurological development, offering an alternative to deep-sea fish oil sources (Li et al., 2022).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![disodium;(2S)-2-[12-ethyl-8-(hydroxymethyl)-2-oxido-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B1151994.png)
![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)
